
2-Bromo-1-fluoro-3,5-dinitrobenzene
Descripción general
Descripción
2-Bromo-1-fluoro-3,5-dinitrobenzene is an aromatic compound characterized by the presence of bromine, fluorine, and two nitro groups attached to a benzene ring
Mecanismo De Acción
Target of Action
The primary target of 2-Bromo-1-fluoro-3,5-dinitrobenzene is the benzene ring, a key component of many biological molecules. The benzene ring is especially stable due to its delocalized pi electrons .
Mode of Action
The compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the biochemical pathways involving benzene derivatives. The electrophilic aromatic substitution reactions it undergoes can lead to the synthesis of various benzene derivatives . These derivatives can then participate in other biochemical reactions, affecting downstream pathways.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific biochemical pathways it affects. By participating in electrophilic aromatic substitution reactions, it can contribute to the synthesis of various benzene derivatives . These derivatives can have diverse effects on cellular function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the rate of its electrophilic aromatic substitution reactions can be affected by factors such as temperature, pH, and the presence of other chemicals .
Análisis Bioquímico
Biochemical Properties
The nitro group in 2-Bromo-1-fluoro-3,5-dinitrobenzene, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This compound can interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Métodos De Preparación
The synthesis of 2-Bromo-1-fluoro-3,5-dinitrobenzene typically involves multi-step reactions. One common method includes the nitration of a bromofluorobenzene derivative, followed by further substitution reactions to introduce the nitro groups at the desired positions. The reaction conditions often involve the use of strong acids like nitric acid and sulfuric acid, and the process requires careful control of temperature and reaction time to achieve the desired product .
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
2-Bromo-1-fluoro-3,5-dinitrobenzene has several applications in scientific research:
Biology: The compound is utilized in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It finds applications in the production of dyes, agrochemicals, and other industrial chemicals.
Comparación Con Compuestos Similares
2-Bromo-1-fluoro-3,5-dinitrobenzene can be compared with other dinitrobenzene derivatives such as:
1-Bromo-2,4-dinitrobenzene: Similar in structure but with different positions of the nitro groups, affecting its reactivity and applications.
1-Fluoro-2,4-dinitrobenzene:
1-Chloro-2,4-dinitrobenzene: Substitution of chlorine for bromine alters its reactivity and interaction with other chemicals.
These comparisons highlight the unique properties of this compound, making it a valuable compound for specific scientific and industrial applications.
Propiedades
IUPAC Name |
2-bromo-1-fluoro-3,5-dinitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFN2O4/c7-6-4(8)1-3(9(11)12)2-5(6)10(13)14/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGNVARTBYIBSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Br)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

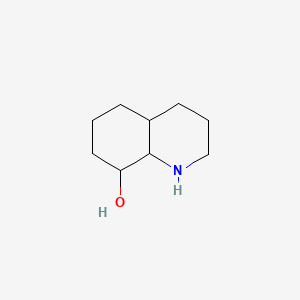
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(3-CHLOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2921952.png)
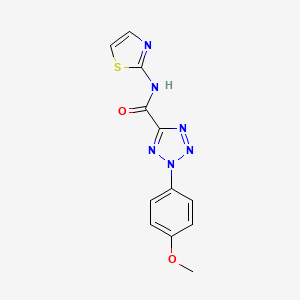
![5-amino-1-[(3-bromophenyl)methyl]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2921954.png)

![Ethyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate](/img/structure/B2921957.png)

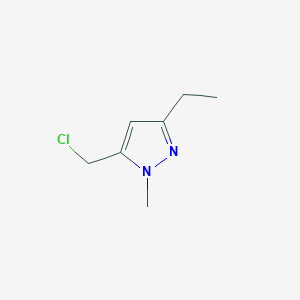
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-methylphenyl)sulfonyl]acetamide](/img/structure/B2921964.png)
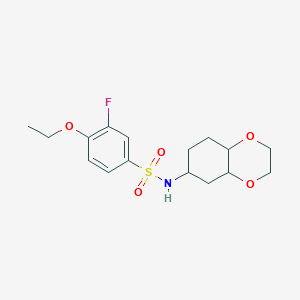
![2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B2921967.png)
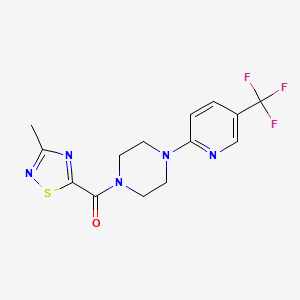
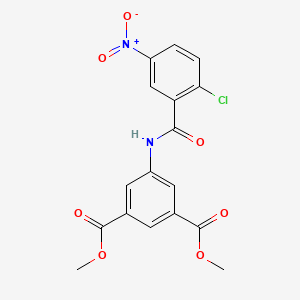
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinolin-2-yl)methanone](/img/structure/B2921971.png)
